molecular formula C17H30O4 B12562077 Methyl 12-acetyl-13-oxotetradecanoate CAS No. 143814-66-8

Methyl 12-acetyl-13-oxotetradecanoate

Katalognummer: B12562077
CAS-Nummer: 143814-66-8
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: NQYGXNPPYBINSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 12-acetyl-13-oxotetradecanoate is a chemical compound with the molecular formula C17H30O4 It is an ester with a complex structure that includes multiple functional groups, such as ketones and esters

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-acetyl-13-oxotetradecanoate typically involves multiple steps. One common method includes the formation of the tosylhydrazone of the oxo-ester followed by reduction with sodium cyanoborohydride. This process yields the desired methyl tetradecanoate, which upon hydrolysis, produces the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of catalysts and optimized reaction conditions to improve yield and efficiency. Techniques such as gas-liquid chromatography and infrared or NMR spectroscopy are employed to evaluate the purity and structure of the synthesized compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 12-acetyl-13-oxotetradecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents like sodium cyanoborohydride.

    Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Methyl 12-acetyl-13-oxotetradecanoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 12-acetyl-13-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 12-acetyl-13-oxotetradecanoate is unique due to its specific functional groups and the resulting chemical properties.

Eigenschaften

CAS-Nummer

143814-66-8

Molekularformel

C17H30O4

Molekulargewicht

298.4 g/mol

IUPAC-Name

methyl 12-acetyl-13-oxotetradecanoate

InChI

InChI=1S/C17H30O4/c1-14(18)16(15(2)19)12-10-8-6-4-5-7-9-11-13-17(20)21-3/h16H,4-13H2,1-3H3

InChI-Schlüssel

NQYGXNPPYBINSR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(CCCCCCCCCCC(=O)OC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.